(2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide typically involves the following steps:
Formation of the Pyrroline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step involves the use of fluorinated benzene derivatives in a substitution reaction.
N,N-Dimethylation: The final step involves the methylation of the nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. One known target is the kinesin-like protein KIF11, which is involved in spindle dynamics during cell division . By binding to KIF11, the compound can disrupt the normal function of this protein, leading to effects such as mitotic arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-2,5-dihydropyrroles: These compounds share a similar core structure and have been studied as inhibitors of kinesin spindle protein (KSP).
Phenylpyrrolines: A broader class of compounds that includes (2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide.
Uniqueness
The presence of the difluorophenyl group and the specific stereochemistry of this compound contribute to its unique properties, such as its binding affinity to KIF11 and its potential therapeutic applications.
Properties
Molecular Formula |
C19H18F2N2O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C19H18F2N2O/c1-22(2)19(24)23-12-14(16-11-15(20)8-9-17(16)21)10-18(23)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3/t18-/m0/s1 |
InChI Key |
WFFMEXQHWXEKBV-SFHVURJKSA-N |
Isomeric SMILES |
CN(C)C(=O)N1CC(=C[C@H]1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F |
Canonical SMILES |
CN(C)C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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